

2-amino-2-(4-bromophenyl)acetic acid molecular weight

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Compound of Interest

Compound Name: 2-amino-2-(4-bromophenyl)acetic Acid

Cat. No.: B3029578

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An In-depth Technical Guide to **2-amino-2-(4-bromophenyl)acetic acid**

Abstract

This technical guide provides a comprehensive overview of **2-amino-2-(4-bromophenyl)acetic acid**, a non-proteinogenic α -amino acid of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, established synthesis protocols, and critical applications as a chiral building block in modern pharmaceutical science. The strategic placement of the bromine atom on the phenyl ring offers a versatile handle for synthetic transformations, making this compound a valuable precursor for complex molecular architectures and active pharmaceutical ingredients (APIs). This document serves as a detailed resource, synthesizing technical data with practical, field-proven insights.

Introduction: The Strategic Importance of a Halogenated Amino Acid

2-amino-2-(4-bromophenyl)acetic acid, also known as 4-bromophenylglycine, is a synthetic amino acid that has garnered considerable attention in organic synthesis and medicinal chemistry. Unlike the 20 proteinogenic amino acids, its unnatural structure is a key asset. The incorporation of such non-proteinogenic amino acids into peptide chains or as standalone

scaffolds can dramatically enhance the metabolic stability and pharmacokinetic profiles of potential drug candidates.^[1]

The defining features of this molecule are its α -chiral center and the para-substituted bromine atom. The chirality is crucial for biological activity, as different enantiomers—(R) and (S)—can exhibit vastly different pharmacological and toxicological effects.^[1] Furthermore, the bromine atom is not merely a steric substituent; it is a highly functional handle. It activates the phenyl ring for various chemical modifications and serves as a key reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.^[1] This guide will explore the synthesis, properties, and utility of this versatile chemical entity.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental work. The key identifiers and characteristics of **2-amino-2-(4-bromophenyl)acetic acid** are summarized below.

Property	Value	Source(s)
Molecular Weight	230.06 g/mol	[1][2][3][4]
Molecular Formula	C ₈ H ₈ BrNO ₂	[2][5]
IUPAC Name	2-amino-2-(4-bromophenyl)acetic acid	[2]
Synonyms	2-(4-Bromophenyl)glycine, H-DL-Phg(4-Br)-OH	[2][5]
Melting Point	273-274 °C	[4]
Boiling Point	363.2 °C at 760 mmHg	[4]
CAS Number (Racemic)	71079-03-3	[2][3][4]
CAS Number ((R)-enantiomer)	1260220-71-0	[5][6]
CAS Number ((S)-enantiomer HCl)	1391529-06-8	[7]
Canonical SMILES	<chem>C1=CC(=CC=C1C(C(=O)O)N)Br</chem>	[2]
InChI Key	APLQICUORRMFHY-UHFFFAOYSA-N	[1][2]

Synthesis and Chiral Resolution

The production of **2-amino-2-(4-bromophenyl)acetic acid** in its racemic form is most classically achieved via the Strecker synthesis. This reliable method constructs the α -amino acid backbone from an aldehyde precursor.

Experimental Protocol: Strecker Synthesis

This protocol outlines the synthesis of racemic **2-amino-2-(4-bromophenyl)acetic acid**.

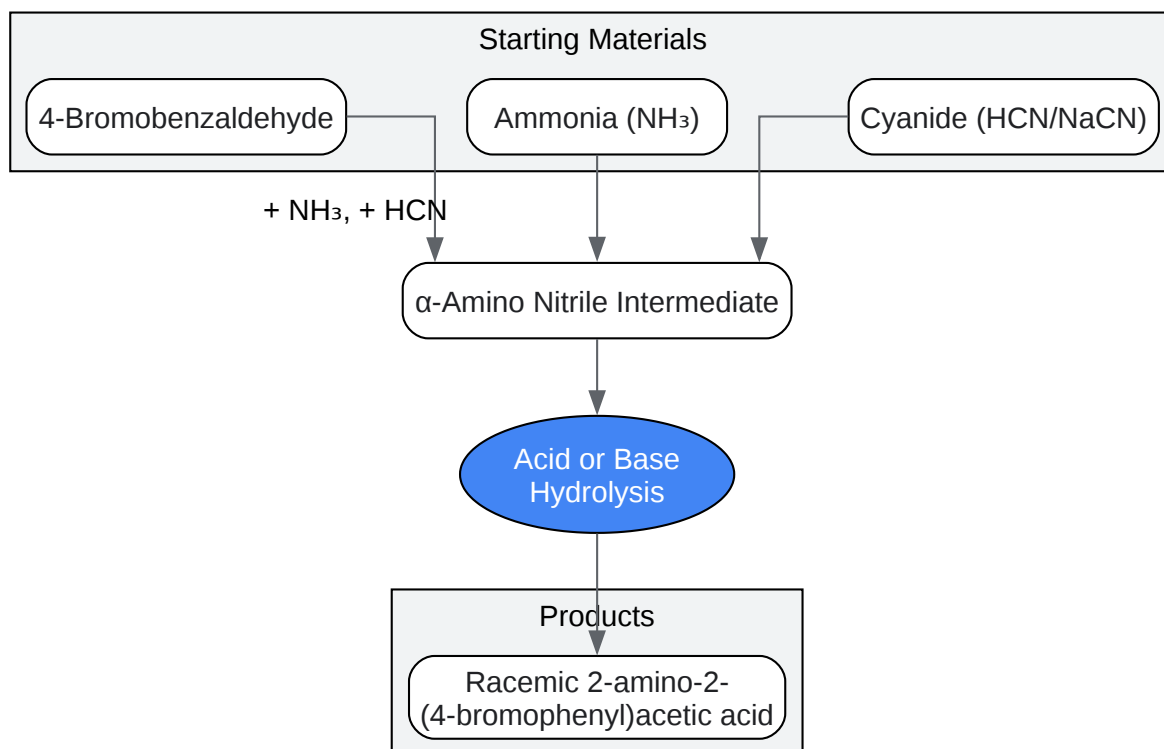
Causality: The Strecker synthesis is a three-component reaction that efficiently forms an α -amino nitrile, which is subsequently hydrolyzed to the desired α -amino acid. It is a foundational method for creating non-proteinogenic amino acids.[1]

Step-by-Step Methodology:

- **Iminium Ion Formation:** Dissolve 4-bromobenzaldehyde (1.0 eq) in a suitable solvent such as methanol. Add ammonium chloride (1.1 eq) followed by sodium cyanide (1.1 eq). The aldehyde reacts with ammonia (formed in situ) to generate an intermediate imine.
- **Nitrile Addition:** The cyanide ion acts as a nucleophile, attacking the imine to form 2-amino-2-(4-bromophenyl)acetonitrile. The reaction is typically stirred at room temperature for 12-24 hours.
- **Hydrolysis:** The resulting α -amino nitrile is isolated and then subjected to vigorous hydrolysis. This is achieved by refluxing the nitrile in a strong acidic solution (e.g., 6M HCl) or a basic solution (e.g., 2M NaOH) for several hours. This step converts the nitrile group (-CN) into a carboxylic acid group (-COOH).
- **Isolation and Purification:** After hydrolysis, the reaction mixture is cooled. The pH is carefully adjusted to the isoelectric point of the amino acid (typically around pH 6) to induce precipitation. The solid product is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

Self-Validation: Progress can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram



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Caption: Workflow of the Strecker synthesis for **2-amino-2-(4-bromophenyl)acetic acid**.

Importance of Chirality

The Strecker synthesis inherently produces a racemic mixture (an equal amount of (R) and (S) enantiomers). For pharmaceutical applications, it is almost always necessary to use a single enantiomer. This can be achieved through:

- Chiral Resolution: Separating the racemic mixture using a chiral resolving agent or chiral chromatography.
- Asymmetric Synthesis: Employing a chiral catalyst or auxiliary to selectively produce the desired enantiomer from the start.

The (R)- and (S)-enantiomers of this compound serve as invaluable precursors for the stereoselective synthesis of complex drug molecules, where only one enantiomer fits the biological target correctly.[1]

Key Applications in Drug Discovery and Development

The utility of **2-amino-2-(4-bromophenyl)acetic acid** extends across various stages of the drug discovery pipeline.

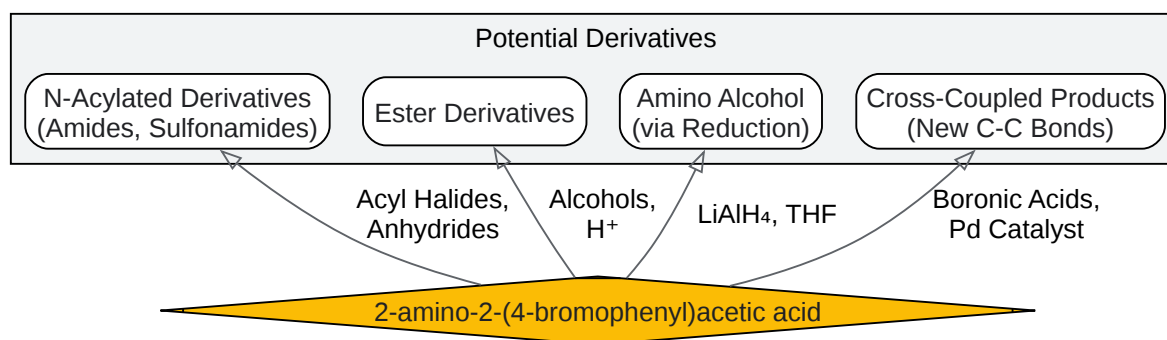
Chiral Building Block for APIs

This compound is a quintessential chiral building block. Its rigid phenylglycine core is found in the structure of numerous biologically active molecules. The defined stereochemistry at the α -carbon is critical for specific interactions with enzyme active sites or cell surface receptors.[1]

Scaffold for Medicinal Chemistry

The true power of the 4-bromo substituent lies in its synthetic versatility, making it a cornerstone for SAR studies.

Reactive Sites and Derivatization Pathways:



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Caption: Key reactive sites and potential derivatization pathways.

- **N-Acylation:** The amino group can be readily acylated with various acyl chlorides or anhydrides to form amides. This is a common strategy for creating peptide bonds or for protecting the amine during subsequent reaction steps.[1]
- **Carboxylic Acid Reduction:** The carboxyl group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding 2-amino-2-(4-bromophenyl)ethanol, another useful synthetic intermediate.[1]
- **Palladium Cross-Coupling:** The C-Br bond is a prime site for forming new carbon-carbon or carbon-heteroatom bonds. This allows medicinal chemists to append a wide array of functional groups to the phenyl ring, systematically probing the chemical space around the core scaffold to optimize for potency and selectivity.

Development of Novel Therapeutics

Derivatives of **2-amino-2-(4-bromophenyl)acetic acid** have been explored for various therapeutic applications. For instance, its scaffold has been incorporated into heterocyclic systems, such as thiazoles, to investigate potential antimicrobial agents against pathogenic bacteria and fungi.[1] The broader class of halogenated phenylglycines is recognized for its potential in developing new therapeutic agents and other fine chemicals.[1]

Conclusion

2-amino-2-(4-bromophenyl)acetic acid is far more than a simple chemical reagent; it is a strategic tool for molecular innovation. Its combination of a chiral amino acid core and a synthetically versatile bromophenyl group provides an exceptional platform for the design and synthesis of novel, high-value molecules. From fundamental SAR studies to the construction of complex API precursors, a thorough understanding of its properties, synthesis, and reactivity is essential for professionals in the chemical and pharmaceutical sciences. This guide provides the foundational knowledge required to leverage the full potential of this powerful building block.

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